molecular formula C10H6ClN3O3 B177405 3-Chloro-6-(4-nitrophenoxy)pyridazine CAS No. 1490-54-6

3-Chloro-6-(4-nitrophenoxy)pyridazine

Cat. No.: B177405
CAS No.: 1490-54-6
M. Wt: 251.62 g/mol
InChI Key: NXFJAGBVSNULLK-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-nitrophenoxy)pyridazine is a heterocyclic compound with the molecular formula C10H6ClN3O3. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-nitrophenoxy)pyridazine typically involves the reaction of 3-chloropyridazine with 4-nitrophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom by the nitrophenoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and reduce hazardous waste generation .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-nitrophenoxy)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-nitrophenoxy)pyridazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, derivatives of pyridazine have been shown to inhibit kinases involved in cancer cell proliferation . The molecular targets and pathways involved include the inhibition of enzymes like c-Met and Pim-1, which are crucial for cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-(4-nitrophenoxy)pyridazine is unique due to the presence of both chloro and nitrophenoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of substituents makes it a valuable intermediate in the synthesis of more complex molecules with targeted properties .

Biological Activity

3-Chloro-6-(4-nitrophenoxy)pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClN3O2, with a molecular weight of approximately 235.63 Da. The structure features a chloro group at the 3-position and a nitrophenoxy group at the 6-position, which contribute to its unique reactivity and biological activity.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown promising antimicrobial effects, particularly against various bacterial strains. Its mechanism involves the inhibition of bacterial growth through disruption of cellular processes.
  • Anti-inflammatory Properties : It has been noted for its ability to modulate inflammatory responses, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .
  • Anticancer Effects : Studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for further investigation in cancer therapy .
  • Antiplatelet Activity : The compound's capacity to inhibit calcium ion influx is crucial for platelet aggregation, suggesting potential applications in cardiovascular disease management.

The biological mechanisms underlying the activity of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound interacts with specific enzymes such as COX, leading to reduced production of inflammatory mediators.
  • Modulation of Ion Channels : It inhibits calcium channels, affecting cellular signaling pathways related to inflammation and platelet aggregation.
  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, promoting cell death and inhibiting proliferation.

Synthesis

The synthesis of this compound can be achieved through various methods involving readily available starting materials. These methods highlight its versatility as a building block in organic synthesis and medicinal chemistry.

Comparative Biological Activity

To illustrate the biological activity of this compound compared to similar compounds, the following table summarizes relevant data:

Compound NameMolecular FormulaAntimicrobial Activity (MIC)Anticancer Activity
This compoundC10H6ClN3O2≤8 μMYes
3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazineC11H8ClN3O2≤10 μMModerate
5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochlorideC10H10ClN3O2≤15 μMLow

Case Studies

Several studies have highlighted the efficacy of this compound in various contexts:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited multidrug-resistant (MDR) bacterial strains at concentrations as low as 8 μM, showcasing its potential as an antimicrobial agent .
  • Cancer Cell Studies : Research involving cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability, with IC50 values indicating potent anticancer properties .

Properties

IUPAC Name

3-chloro-6-(4-nitrophenoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-9-5-6-10(13-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFJAGBVSNULLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423418
Record name 3-chloro-6-(4-nitrophenoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490-54-6
Record name 3-chloro-6-(4-nitrophenoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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